(S)-1-(Thiophen-3-yl)propan-2-amine
Description
(S)-1-(Thiophen-3-yl)propan-2-amine is a chiral amine derivative featuring a thiophene ring substituted at the 3-position. Its molecular formula is C₇H₁₁NS, with a molecular weight of 141.23 g/mol (calculated from ). The compound is enantiomerically pure in the (S)-configuration, distinguishing it from its (R)-counterpart, which has distinct pharmacological properties . It serves as a critical intermediate in synthesizing biologically active molecules, such as the μ-opioid receptor agonist PZM21, where its stereochemistry is essential for receptor binding and activity . Commercially, it is available as a hydrochloride salt (CAS: 2007917-27-1) through suppliers like Spectrum Chemicals and General Intermediates of Canada .
The thiophene moiety confers unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions. Its structural simplicity and versatility make it a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
(2S)-1-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
InChI Key |
RTEQDZAVAQTCOK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)N |
Canonical SMILES |
CC(CC1=CSC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the propan-2-amine group.
Grignard Reaction: One common method involves the formation of a Grignard reagent from thiophene, followed by its reaction with a suitable electrophile to introduce the propan-2-amine group.
Hydrogenation: Another method involves the hydrogenation of a precursor compound to yield the desired amine.
Industrial Production Methods
Industrial production of (S)-1-(Thiophen-3-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Thiophen-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-(Thiophen-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(Thiophen-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzofuran Derivatives
Compounds such as 5-APB (1-(benzofuran-5-yl)propan-2-amine) and 6-APB (1-(benzofuran-6-yl)propan-2-amine) replace the thiophene ring with benzofuran, altering electronic and pharmacokinetic profiles. These derivatives are regulated under drug control laws due to their psychoactive effects .
Selenium-Containing Analogues
Novel selenium compounds like C1 (1-phenyl-3-(p-tolylselanyl)propan-2-amine) and C2 (1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine) replace sulfur with selenium. These exhibit antioxidant properties in Caenorhabditis elegans models but show higher toxicity than classical selenium compounds like DPDS .
Key Insight : Selenium substitution introduces redox activity but increases toxicity, limiting therapeutic utility compared to sulfur analogues .
Fluorinated Amphetamine Derivatives
Fluorinated variants like 1-(4-fluorophenyl)propan-2-amine and 1-(3-fluoro-4-methoxyphenyl)propan-2-amine introduce halogen and methoxy groups, enhancing lipophilicity and altering receptor binding. These are analyzed via GC-IR and MS for forensic differentiation .
Key Insight : Fluorination increases blood-brain barrier penetration but may elevate neurotoxicity risks .
Stereochemical Variants
The (R)-enantiomer, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride , shows divergent receptor selectivity. For example, in opioid research, the (S)-form is preferred for μ-opioid activity, while the (R)-form may bind δ-opioid receptors .
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Receptor Affinity | μ-Opioid (Ki = 12 nM) | δ-Opioid (Ki = 85 nM) |
| Synthetic Accessibility | Commercially available | Rare; custom synthesis required |
Key Insight : Enantiopurity is critical for target specificity, necessitating chiral resolution techniques .
Complex Derivatives: Duloxetine
Duloxetine ((3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) shares the thiophene and propan-2-amine backbone but incorporates additional functional groups for dual serotonin-norepinephrine reuptake inhibition .
Key Insight : Structural elaboration transforms simple amines into clinically relevant drugs, albeit with increased metabolic demands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
